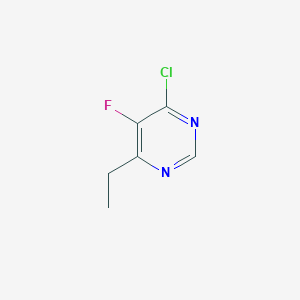
O-Acetylcyclocalopin A
Overview
Description
[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl and acetate groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The dioxospiro moiety can be reduced to form diols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.
Scientific Research Applications
Chemistry
In chemistry, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The hydroxyl and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,7S,7aS)-3a,7a-dimethylhexahydro-4,7-epoxy-2-benzofuran-1,3-dione
- (3AR,4S,7R,7AS)-4,7-亚甲基-1H-异吲哚-1,3(2H)-二酮
Uniqueness
[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Properties
IUPAC Name |
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIMKJJHPMORA-CNORLRFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary characteristic of Boletus calopus and related species, and what causes it?
A1: Boletus calopus and related mushrooms within the Boletus section Calopodes are known for their bitter taste [, ]. This bitterness is primarily attributed to the presence of O-Acetylcyclocalopin A ([(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate), a unique δ-lactone derivative found in these mushrooms [].
Q2: Besides this compound, what other related compounds have been identified in Boletus calopus?
A2: Research has revealed a series of related compounds in Boletus calopus, including the simpler lactone calopin and its O-acetyl derivative, as well as more complex cyclocalopins []. Notably, Cyclocalopin D has been identified as a unique α-glucoside with the sugar residue attached to an enolic hydroxy group []. Furthermore, nine compounds were isolated from Boletus calopus, including three sesquiterpenoids and three steroids, with this compound being one of them [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



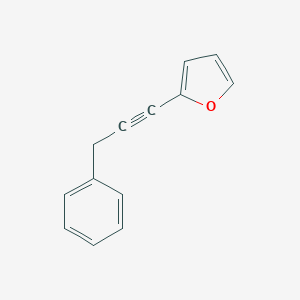

![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
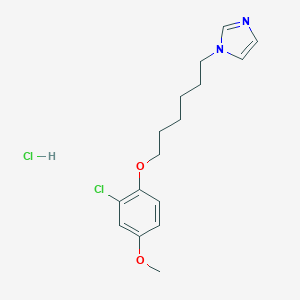
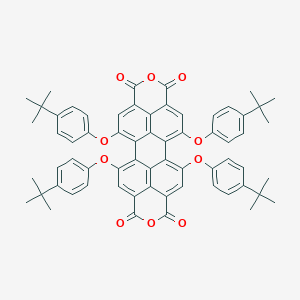
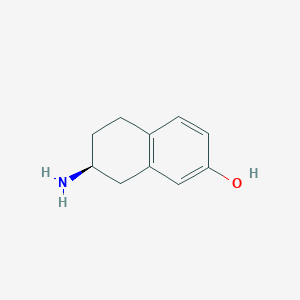
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)


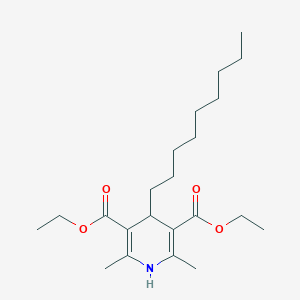
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
